molecular formula C16H13FN4S B11996321 4-((2-Fluorobenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

4-((2-Fluorobenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11996321
M. Wt: 312.4 g/mol
InChI Key: RYRKMMCDTPQVOL-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-Fluorobenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a triazole ring, a fluorobenzylidene moiety, and a thiol group. These structural elements contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 4-((2-Fluorobenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2-fluorobenzaldehyde with 4-amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to enhance yield and purity.

Chemical Reactions Analysis

4-((2-Fluorobenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the benzylidene moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems, which may be facilitated by acidic or basic catalysts.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., acids, bases), and specific reaction temperatures and times. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

4-((2-Fluorobenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has been investigated for various scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets and disrupt cellular processes.

    Biological Studies: Researchers have explored its effects on enzyme activity, protein interactions, and cellular signaling pathways, making it a valuable tool for studying biological mechanisms.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials, such as polymers and coatings, as well as in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-((2-Fluorobenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound’s ability to form covalent bonds with thiol groups in proteins and other biomolecules can lead to the inhibition of enzyme activity or the disruption of protein-protein interactions. Additionally, its structural features allow it to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity.

Comparison with Similar Compounds

4-((2-Fluorobenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:

  • 4-((2-Chlorobenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-((2-Bromobenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-((2-Methylbenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

These compounds share similar structural features but differ in the substituents on the benzylidene moiety. The presence of different halogens (fluorine, chlorine, bromine) or alkyl groups (methyl) can influence their chemical reactivity, biological activity, and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H13FN4S

Molecular Weight

312.4 g/mol

IUPAC Name

4-[(E)-(2-fluorophenyl)methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13FN4S/c1-11-6-8-12(9-7-11)15-19-20-16(22)21(15)18-10-13-4-2-3-5-14(13)17/h2-10H,1H3,(H,20,22)/b18-10+

InChI Key

RYRKMMCDTPQVOL-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3F

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.